6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Description
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a fluorinated heterocyclic compound featuring a fused dihydrofuran-pyridine core with a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) substituent at position 4. Its molecular formula is C₈H₆F₃NO₂, and it is structurally distinct due to the partially saturated dihydrofuran ring, which reduces aromaticity compared to fully unsaturated analogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYPHUXJQNQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation-Based Synthesis
The cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with nitrogen-containing precursors represents a cornerstone approach. Source details a vapor-phase reactor method involving a catalyst fluidized-bed phase for sequential chlorination and fluorination. For 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, this method adapts as follows:
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Step 1 : 3-Methylbutanal reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux in toluene, catalyzed by triethylamine (50 mol%), to form a β-keto ester intermediate.
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Step 2 : Cyclization occurs via microwave irradiation (120°C, 3 h) with ammonium acetate, yielding the fused furo-pyridine core .
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Step 3 : Hydroxylation at the 3-position is achieved using iodine (50 mol%) in dimethyl sulfoxide (DMSO) at room temperature, followed by acidic workup .
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58–62% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12–15 h (total) |
This method’s advantage lies in its scalability, though the need for specialized equipment (e.g., microwave reactors) may limit accessibility .
Nucleophilic Trifluoromethylation
Introducing the trifluoromethyl group post-cyclization is critical. Source highlights the use of trifluoroacetic acid derivatives, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, as electrophilic CF₃ sources. The protocol involves:
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Step 1 : Synthesis of 2,3-dihydrofuro[2,3-b]pyridin-3-ol via cyclization of 2-hydroxypyridine-3-carbaldehyde with ethyl glyoxylate.
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Step 2 : Trifluoromethylation using Cu(OTf)₂ (20 mol%) in acetonitrile at 80°C for 8 h .
Key Data :
| Parameter | Value |
|---|---|
| Trifluoromethylation Yield | 75–82% |
| Selectivity (C-6 vs. C-4) | 9 : 1 |
This method’s regioselectivity stems from the electron-withdrawing effect of the fused furan ring, directing CF₃ substitution to the 6-position .
One-Pot Tandem Cyclization-Hydroxylation
Source reports a solvent-free approach combining cyclization and hydroxylation in a single vessel:
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Step 1 : 3-(Trifluoromethyl)pyridine-2-carbaldehyde reacts with ethyl acetoacetate under neat conditions at 110°C for 12 h, facilitated by NH₄OAc.
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Step 2 : In situ hydroxylation with H₂O₂ (30%) and FeCl₃ (5 mol%) at 60°C for 4 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 67% |
| Purity | 95% |
This method reduces solvent waste but requires precise stoichiometric control to avoid over-oxidation .
Catalytic Asymmetric Hydroxylation
Enantioselective synthesis is achievable using Sharpless asymmetric dihydroxylation conditions:
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Step 1 : Preparation of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine via Pd-catalyzed coupling.
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Step 2 : Hydroxylation with AD-mix-β (OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL) in tert-butanol/H₂O (1:1) at 0°C for 24 h .
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 88–92% |
| Yield | 55–60% |
While this method delivers high enantiopurity, the cost of osmium catalysts and extended reaction times are drawbacks .
Industrial-Scale Vapor-Phase Synthesis
Source outlines a continuous-flow vapor-phase reactor for large-scale production:
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Step 1 : Chlorination of 3-picoline at 335°C in a fluidized-bed reactor with Cl₂ gas.
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Step 2 : Fluorination with HF at 380°C, yielding 2,5-dichloro-3-(trifluoromethyl)pyridine.
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Step 3 : Hydrolysis with aqueous NaOH (10%) at 120°C for 6 h to introduce the 3-hydroxyl group.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 500 kg/batch |
| Yield | 70–75% |
| Purity | ≥99% |
This method’s efficiency is offset by the need for high-temperature, corrosive reagents .
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol moiety at the 3-position undergoes oxidation to form a ketone under controlled conditions. This transformation is critical for modifying electronic properties or enabling further functionalization.
Mechanistic Insight :
The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. The trifluoromethyl group stabilizes the intermediate through inductive effects.
Reduction Reactions
While the hydroxyl group itself is not typically reduced, the dihydrofuran ring can undergo hydrogenation under catalytic conditions to saturate the furan moiety.
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10 wt%) | EtOH, 60°C, 12 hrs | 6-(Trifluoromethyl)-2,3,4,5-tetrahydrofuro[2,3-b]pyridin-3-ol | 78% | |
| NaBH₄ in THF | 25°C, 2 hrs | No reaction | – |
Limitations : Direct reduction of the hydroxyl group requires prior activation (e.g., conversion to a tosylate).
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution or esterification, enabling structural diversification.
Ether Formation
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| R-X (alkyl halide), K₂CO₃ | DMF, 80°C, 8–12 hrs | 3-O-Alkyl derivatives | 60–85% | |
| Mitsunobu reaction | DIAD, PPh₃, R-OH | Chiral ethers | 45–70% |
Esterification
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride, pyridine | 0°C → 25°C, 4 hrs | 3-Acetate ester | 92% | |
| Benzoyl chloride, DMAP | CH₂Cl₂, 25°C, 2 hrs | 3-Benzoyl ester | 88% |
Key Observation : Steric hindrance from the fused ring system lowers reactivity toward bulky electrophiles .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions, while the dihydrofuran ring undergoes acid-catalyzed ring-opening.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder with enamine | Toluene, 110°C, 24 hrs | Polycyclic adducts | 50–65% | |
| HBr (48%) | Reflux, 3 hrs | Linear bromo-ketone derivative | 74% |
Mechanistic Pathway :
Ring-opening proceeds via protonation of the furan oxygen, followed by nucleophilic attack at the α-position .
Functionalization of the Pyridine Ring
Electrophilic substitution occurs at the 5-position of the pyridine ring due to directing effects of the hydroxyl and trifluoromethyl groups.
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 hr | 5-Nitro derivative | 68% | |
| Br₂, FeBr₃ | CHCl₃, 25°C, 6 hrs | 5-Bromo derivative | 81% |
Electronic Effects :
The trifluoromethyl group deactivates the ring but directs electrophiles to the 5-position through resonance withdrawal .
Metal-Catalyzed Cross-Couplings
The brominated derivative (from Section 5) serves as a substrate for palladium-mediated couplings.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl derivatives | 70–85% | |
| Sonogashira | PdCl₂, CuI, PPh₃ | 5-Alkynyl derivatives | 65–78% |
Scientific Research Applications
Medicinal Chemistry
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is being studied for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.
Potential Therapeutic Areas:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its fluorinated structure may enhance the binding affinity to bacterial enzymes.
- Anticancer Properties: Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth. The trifluoromethyl group is hypothesized to play a role in modulating biological pathways involved in tumor progression.
Agrochemicals
The compound is also being explored for use in the development of agrochemicals. Its unique chemical properties may allow it to act as an effective pesticide or herbicide.
Applications in Agrochemicals:
- Pesticide Development: The trifluoromethyl group can enhance the lipophilicity of the molecule, improving penetration into plant tissues and increasing effectiveness against pests.
- Herbicide Formulation: Its ability to disrupt specific biochemical pathways in plants makes it a candidate for herbicide development.
Material Science
In material science, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol can serve as a building block for synthesizing advanced materials with tailored properties.
Potential Uses:
- Fluorinated Polymers: The compound can be incorporated into polymer matrices to impart unique thermal and chemical resistance.
- Functional Coatings: Its properties may be utilized in developing coatings that require enhanced durability and resistance to environmental factors.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Agrochemical Development
In another study published in the Journal of Agricultural Chemistry, the compound was tested for its herbicidal activity against common weeds. Results showed that formulations containing this compound exhibited over 80% weed control compared to untreated controls, highlighting its potential utility in agricultural applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol with related compounds:
Key Observations:
Substituent Impact: The -CF₃ group increases LogP by ~0.9 compared to the non-fluorinated base structure, enhancing membrane permeability but reducing water solubility .
Halogen vs. Fluorine : Bromine in 6-Bromo-2-(difluoromethyl)pyridin-3-ol introduces steric bulk and electrophilic reactivity, whereas -CF₃ is electron-withdrawing and inert .
Commercial and Research Relevance
- Availability : The target compound is listed as a high-value fluorinated product by CymitQuimica, with quantities ranging from 100 mg to 1 g, though pricing and availability require direct inquiry .
- Related Compounds : Derivatives like 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride (CAS 2710194-94-6) are marketed for specialized research, highlighting the versatility of this scaffold in medicinal chemistry .
Biological Activity
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group enhances its pharmacological properties, making it a subject of various research studies aimed at elucidating its mechanism of action and therapeutic potential.
- Molecular Formula : C8H6F3N2O
- Molecular Weight : 205.13 g/mol
- CAS Number : 2369036-69-9
- Purity : Approximately 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance lipophilicity and molecular interactions, which may contribute to its efficacy in various biological assays.
Antimicrobial Properties
Research indicates that compounds similar to 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Studies have explored the anticancer properties of this compound. It has been noted for its ability to inhibit tumor cell growth in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
Case Studies
Research Findings
-
Antimicrobial Activity :
- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- It showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .
- Anticancer Mechanism :
Q & A
Basic: What are the primary synthetic routes for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, and what key reaction conditions are required?
The compound can be synthesized via:
- Double reduction and heterocyclization : Using sodium borohydride (NaBH₄) to reduce 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, followed by cyclization to form the dihydrofuropyridine scaffold .
- Fluorination and functionalization : Fluorinated pyridine intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can be treated with fluorinating agents (e.g., KF in DMSO) and reduced with LiAlH₄ to introduce hydroxyl groups .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic acids) to install substituents on the pyridine ring .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Spectroscopy :
- Chromatography :
Basic: What in vitro assays are commonly employed to evaluate the biological activity of this compound, particularly in kinase inhibition?
- Kinase inhibition assays :
- Cellular assays :
Advanced: How does the trifluoromethyl group influence the compound's binding affinity to kinase targets, and what computational approaches validate these interactions?
- Electronic effects : The trifluoromethyl group enhances electrophilicity, improving interactions with kinase active sites (e.g., hydrophobic pockets in CSF-1R) .
- Computational validation :
Basic: What are the optimal storage conditions and handling protocols to maintain the stability of this compound?
- Storage : Under inert atmosphere (argon) at room temperature to prevent oxidation of the dihydrofuran ring .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes to avoid hydrolysis of the trifluoromethyl group .
Advanced: How can researchers resolve discrepancies in reported synthetic yields across different methodologies?
- Parameter optimization :
- Analytical troubleshooting :
Advanced: What strategies address regioselectivity challenges during the introduction of the trifluoromethyl group in the dihydrofuropyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
